molecular formula C22H31NO2 B12138403 4-[(Diisobutylamino)-methyl]-6,7,8,9-tetrahydro-benzo[g]chromen-2-one CAS No. 896823-98-6

4-[(Diisobutylamino)-methyl]-6,7,8,9-tetrahydro-benzo[g]chromen-2-one

Cat. No.: B12138403
CAS No.: 896823-98-6
M. Wt: 341.5 g/mol
InChI Key: UOTCXZQPPGVWSY-UHFFFAOYSA-N
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Description

4-[(Diisobutylamino)-methyl]-6,7,8,9-tetrahydro-benzo[g]chromen-2-one is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by its unique structure, which includes a chromen ring fused with a benzene ring and substituted with a diisobutylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Diisobutylamino)-methyl]-6,7,8,9-tetrahydro-benzo[g]chromen-2-one typically involves multiple steps. One common method includes the alkylation of a chromen derivative with a diisobutylamine. The reaction conditions often require the use of a base such as potassium carbonate in a solvent like acetone, and the reaction is carried out at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(Diisobutylamino)-methyl]-6,7,8,9-tetrahydro-benzo[g]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism by which 4-[(Diisobutylamino)-methyl]-6,7,8,9-tetrahydro-benzo[g]chromen-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structure. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4H-chromen-4-one: This compound is structurally similar but lacks the diisobutylamino group.

    Coumarin derivatives: These compounds share the chromen ring structure but have different substituents.

Uniqueness

4-[(Diisobutylamino)-methyl]-6,7,8,9-tetrahydro-benzo[g]chromen-2-one is unique due to the presence of the diisobutylamino group, which can significantly alter its chemical properties and biological activity compared to other chromen derivatives .

Properties

CAS No.

896823-98-6

Molecular Formula

C22H31NO2

Molecular Weight

341.5 g/mol

IUPAC Name

4-[[bis(2-methylpropyl)amino]methyl]-6,7,8,9-tetrahydrobenzo[g]chromen-2-one

InChI

InChI=1S/C22H31NO2/c1-15(2)12-23(13-16(3)4)14-19-11-22(24)25-21-10-18-8-6-5-7-17(18)9-20(19)21/h9-11,15-16H,5-8,12-14H2,1-4H3

InChI Key

UOTCXZQPPGVWSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC1=CC(=O)OC2=C1C=C3CCCCC3=C2)CC(C)C

solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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